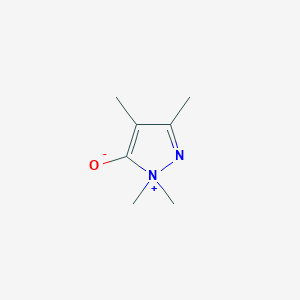
1,1,3,4-Tetramethyl-1H-pyrazol-1-ium-5-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,4-Tetramethyl-1H-pyrazol-1-ium-5-olate is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in various fields, including medicinal chemistry, agriculture, and material science. The unique structure of this compound, characterized by its tetramethyl substitution, makes it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,4-Tetramethyl-1H-pyrazol-1-ium-5-olate typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it an environmentally friendly approach.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The scalability of the synthesis process ensures that the compound can be produced in sufficient quantities for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,3,4-Tetramethyl-1H-pyrazol-1-ium-5-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under mild to moderate conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Various nucleophiles and electrophiles under appropriate conditions to achieve the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction may produce reduced pyrazole derivatives. Substitution reactions can lead to a wide range of substituted pyrazole compounds.
Applications De Recherche Scientifique
1,1,3,4-Tetramethyl-1H-pyrazol-1-ium-5-olate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic systems.
Biology: Investigated for its biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including its use in developing new drugs for treating various diseases.
Industry: Utilized in the production of materials with specific properties, such as fluorescent probes and organic nonlinear optical materials.
Mécanisme D'action
The mechanism of action of 1,1,3,4-Tetramethyl-1H-pyrazol-1-ium-5-olate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. The exact molecular targets and pathways depend on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Trimethyl-1H-pyrazole: A similar compound with three methyl groups instead of four.
1-Methyl-3,4,5-trinitropyrazole: Known for its high energy and explosive properties.
1-(1H-Tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: A derivative with a tetrazole ring, used in different chemical and biological applications.
Uniqueness
1,1,3,4-Tetramethyl-1H-pyrazol-1-ium-5-olate stands out due to its unique tetramethyl substitution, which imparts specific chemical and biological properties
Propriétés
Numéro CAS |
84661-59-6 |
|---|---|
Formule moléculaire |
C7H12N2O |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
2,2,4,5-tetramethylpyrazol-2-ium-3-olate |
InChI |
InChI=1S/C7H12N2O/c1-5-6(2)8-9(3,4)7(5)10/h1-4H3 |
Clé InChI |
HMMCCDXGYXJRBS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C([N+](N=C1C)(C)C)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



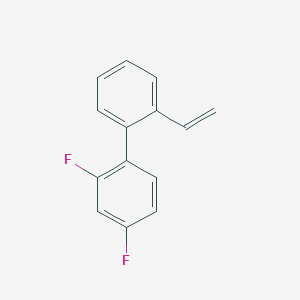
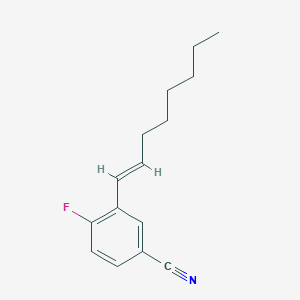
![N-[4-(3,3-Difluoro-1-azetidinylmethyl)phenyl]-3-[4-(1-cyclopropyl-1H-pyrazole-4-yl)-3-pyridinyl]acrylamide](/img/structure/B14132419.png)
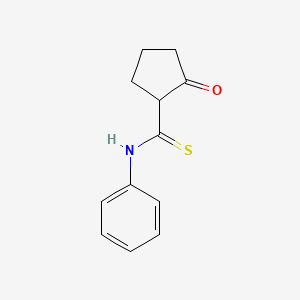

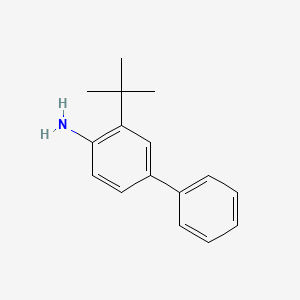
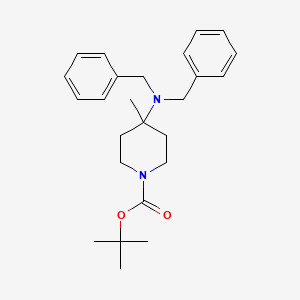
![N-[Cyclopropyl(methylsulfanyl)methyl]-N'-(2-fluorophenyl)-N-methylurea](/img/structure/B14132456.png)
![4-[(2,6-Difluorophenoxy)methyl]piperidine;hydrochloride](/img/structure/B14132462.png)
![4-{3-[2-(3-Methoxyphenyl)aziridin-1-yl]propyl}benzamide](/img/structure/B14132469.png)
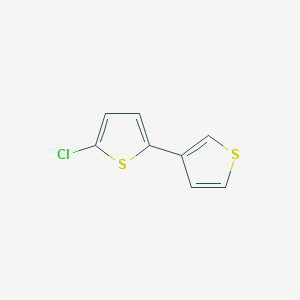
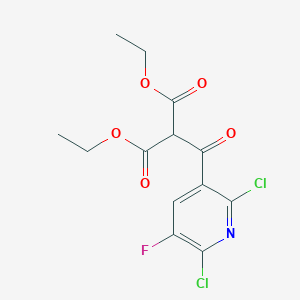
![But-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-(2-pyridin-3-yl-1,3-thiazolidin-4-yl)methanone](/img/structure/B14132482.png)
